N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide
Description
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[2,3-d]pyrimidine core, a pyrrolidine ring, and an oxadiazole moiety
Properties
IUPAC Name |
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-9(15-20-10(2)21-24-15)19-14(23)12-4-3-6-22(12)13-11-5-7-25-16(11)18-8-17-13/h5,7-9,12H,3-4,6H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMIRQBOYLHHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)NC(=O)C2CCCN2C3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an amidoxime with an appropriate nitrile under acidic conditions, often using catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the cyclization process.
Construction of the thieno[2,3-d]pyrimidine core: This step involves the condensation of a thiophene derivative with a suitable amine or amide, followed by cyclization under controlled conditions.
Attachment of the pyrrolidine ring: The final step involves the coupling of the pyrrolidine moiety to the thieno[2,3-d]pyrimidine core, typically through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: PTSA, ZnCl2 for cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for targeting specific biological pathways and receptors.
Materials Science: The compound’s unique properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to a biological response . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole moiety and exhibit similar chemical properties and reactivity.
Thieno[2,3-d]pyrimidine derivatives: Compounds with this core structure are often studied for their biological activity and potential therapeutic applications.
Uniqueness
The presence of the oxadiazole, thieno[2,3-d]pyrimidine, and pyrrolidine moieties in a single molecule makes it a versatile compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
